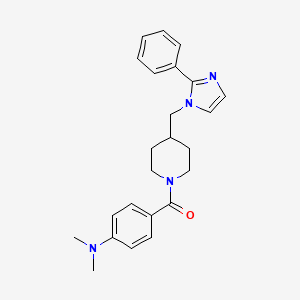
(4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is an organic compound with a complex structure that integrates multiple functional groups, including phenyl, dimethylamino, imidazol, and piperidinyl groups. This compound stands out due to its multifaceted nature, making it relevant in various fields of chemistry, biology, and potentially medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
First Step: : A nucleophilic substitution reaction can be employed where a suitable precursor containing a phenyl group reacts with a dimethylamine source.
Second Step: : An imidazolyl precursor reacts with piperidinyl compounds under controlled temperature and pressure to form an intermediate.
Third Step: : The intermediate undergoes a coupling reaction, linking the dimethylamino phenyl and imidazolyl piperidinyl components under specific catalytic conditions, which may include palladium catalysts.
Industrial Production Methods: : The large-scale synthesis typically involves batch or continuous flow processes, ensuring tight control over reaction parameters such as temperature, pressure, and pH. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used for the purification and verification of the compound's structure.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the dimethylamino group, forming N-oxides.
Reduction: : Reduction reactions could target the imidazolyl moiety or the carbonyl group, leading to various reduced forms.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: : Agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: : Conditions could involve Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts alkylation or acylation.
Major Products Formed
Oxidation Products: : N-oxides, increased reactivity towards further functionalization.
Reduction Products: : Varied derivatives depending on the target group, such as secondary amines or reduced imidazol derivatives.
Substitution Products: : Phenyl derivatives with additional functional groups enhancing the compound's reactivity and applications.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis, enabling the creation of complex molecules.
Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Studied for its potential interactions with biological macromolecules, like proteins and nucleic acids.
Medicine
Investigated for pharmacological activities such as anti-inflammatory, anti-cancer, or anti-microbial effects due to its multi-functional nature.
Industry
Mechanism of Action
The compound's mechanism of action can vary significantly based on its application. In biological contexts, it may interact with molecular targets like enzymes or receptors, modulating their activity. The presence of the imidazolyl group suggests it could interfere with histamine receptors, while the piperidinyl moiety may be involved in interactions with neurotransmitter systems. The precise pathways depend on the specific biological or chemical context in which it is applied.
Comparison with Similar Compounds
When comparing (4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone to similar compounds, its unique combination of functional groups stands out.
Similar Compounds
(4-(dimethylamino)phenyl)methanol: : Shares the dimethylamino phenyl motif but lacks the imidazolyl and piperidinyl groups.
(4-(phenyl)imidazolyl)methanone: : Contains the imidazolyl core but not the dimethylamino phenyl or piperidinyl elements.
(piperidin-1-yl)methanone: : Focuses on the piperidinyl functional group, lacking the multifaceted nature of our compound .
Conclusion
This compound is a versatile compound with applications across chemistry, biology, medicine, and industry Its preparation involves sophisticated synthetic methods, and it participates in diverse chemical reactions
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-26(2)22-10-8-21(9-11-22)24(29)27-15-12-19(13-16-27)18-28-17-14-25-23(28)20-6-4-3-5-7-20/h3-11,14,17,19H,12-13,15-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIQKZUFKXAMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
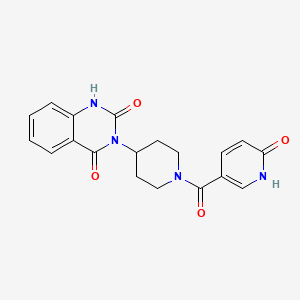
![2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2762504.png)
![1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762505.png)
![3-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2762506.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2762507.png)
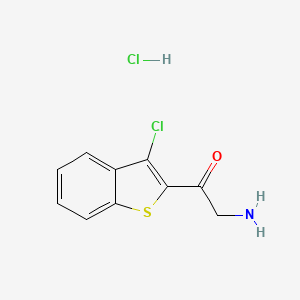
![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2762510.png)
![(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2762511.png)
![4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide](/img/structure/B2762512.png)

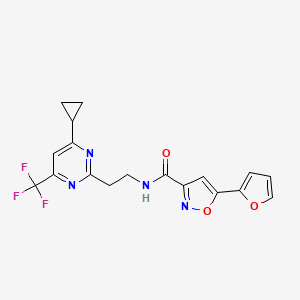
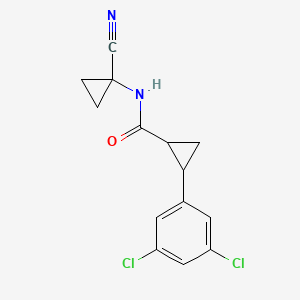
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762521.png)
![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)
